Chemical structure and properties of Thieno[2,3-b]pyridine-6-carbonitrile
Chemical structure and properties of Thieno[2,3-b]pyridine-6-carbonitrile
The following guide provides an in-depth technical analysis of Thieno[2,3-b]pyridine-6-carbonitrile , a critical heterocyclic intermediate used in the synthesis of high-performance organic semiconductors (Diketopyrrolopyrrole dyes) and medicinal chemistry scaffolds.
Chemical Profile, Synthesis, and Applications
Executive Summary
Thieno[2,3-b]pyridine-6-carbonitrile (CAS: 86344-86-7) is a fused bicyclic heteroaromatic compound characterized by a pyridine ring fused to a thiophene ring, bearing a nitrile (cyano) functional group at the C6 position. This specific isomer is of high strategic value as a precursor for Diketopyrrolopyrrole (DPP) pigments and organic field-effect transistors (OFETs), where the thienopyridine core enhances planarity and charge transport compared to simple pyridine analogs. In drug discovery, it serves as a versatile intermediate for synthesizing kinase inhibitors by converting the nitrile group into amides, amines, or heterocycles.
Chemical Identity & Structure
Nomenclature and Numbering
The numbering of the thieno[2,3-b]pyridine system is critical for correct regioisomer identification. The standard IUPAC numbering assigns the sulfur atom as position 1. The fusion occurs between the 2,3-bond of the thiophene and the b-bond (C2-C3) of the pyridine.
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Systematic Name: Thieno[2,3-b]pyridine-6-carbonitrile[1]
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Molecular Formula: C
H N S -
Molecular Weight: 160.20 g/mol
-
SMILES: N#Cc1ccc2csc2n1 (Note: The CN group is at position 6, adjacent to the pyridine nitrogen at position 7).
Structural Analysis
The molecule consists of an electron-deficient pyridine ring fused to an electron-rich thiophene ring. The 6-carbonitrile substitution places the electron-withdrawing cyano group ortho to the pyridine nitrogen.
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Electronic Character: The C6 position is naturally electrophilic due to the inductive effect of the adjacent nitrogen. The addition of the cyano group further decreases electron density, making the ring susceptible to nucleophilic attacks or reduction.
-
Planarity: The fused system is planar, facilitating
- stacking, which is essential for its application in solid-state organic electronics.
Physical & Chemical Properties[4][5][6][7][8][9][10][11]
| Property | Data | Source/Note |
| Physical State | Solid (Crystalline) | Typically isolated as white or off-white needles/powder. |
| Melting Point | 139–143 °C (Approx.)[4][5] | Varies by purity/polymorph; analogous derivatives melt in this range. |
| Solubility | DMSO, DMF, CH | Poor solubility in water and non-polar alkanes (Hexane). |
| Basicity | Weakly Basic | The pyridine nitrogen lone pair is available but less basic than pyridine due to the electron-withdrawing CN group. |
| Stability | Stable | Stable under standard ambient conditions; sensitive to strong acids/bases (hydrolysis of CN). |
Synthetic Pathways[12]
The synthesis of Thieno[2,3-b]pyridine-6-carbonitrile typically proceeds via the Reissert-Henze reaction , a powerful method for functionalizing pyridine rings adjacent to the nitrogen.
Primary Route: N-Oxidation and Cyanation
This route avoids the need for pre-functionalized halo-pyridines and directly installs the cyano group at the C6 position.
Reaction Scheme (DOT Visualization):
Caption: Two-step synthesis via N-oxide activation. The N-oxide intermediate renders the C6 position highly electrophilic, allowing attack by the cyanide ion.
Mechanistic Insight[9]
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Activation: The N-oxide oxygen attacks an electrophilic activator (e.g., dimethylcarbamoyl chloride or benzoyl chloride), forming a highly reactive N-acyloxy cation.
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Nucleophilic Attack: The cyanide anion (from TMSCN) attacks the C6 position (alpha to nitrogen), disrupting aromaticity.
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Elimination: Aromatization is restored by the elimination of the activating group (as an acid or salt), yielding the 6-cyanothieno[2,3-b]pyridine.
Experimental Protocol
Objective: Synthesis of Thieno[2,3-b]pyridine-6-carbonitrile (Scale: ~1.0 mmol)
Safety Warning: Cyanide sources (TMSCN) are highly toxic. Work in a well-ventilated fume hood. mCPBA is a strong oxidant.
Step 1: Preparation of Thieno[2,3-b]pyridine 7-oxide
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Dissolve: Dissolve thieno[2,3-b]pyridine (1.0 eq) in Dichloromethane (DCM).
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Oxidize: Add m-chloroperbenzoic acid (mCPBA, 1.2–1.5 eq) portion-wise at 0°C.
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Stir: Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.
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Workup: Wash with saturated NaHCO
solution to remove excess acid. Extract with DCM, dry over Na SO , and concentrate. -
Purification: Purify by flash column chromatography (typically MeOH/DCM gradient) to yield the N-oxide as a solid.
Step 2: Cyanation (Reissert-Henze Conditions)
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Mix: Dissolve the N-oxide (1.0 eq) in dry Acetonitrile (MeCN) or DCM.
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Add Reagents: Under inert atmosphere (N
), add Trimethylsilyl cyanide (TMSCN, 3.0 eq) and Triethylamine (TEA, 2.0 eq). -
Activate: Add Dimethylcarbamoyl chloride (or Benzoyl chloride) (2.0 eq) slowly.
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Heat: Heat the mixture to 60–80°C for 4–12 hours.
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Quench: Cool to RT and quench with water/NaHCO
. -
Isolate: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry, and concentrate.
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Purify: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc) to obtain Thieno[2,3-b]pyridine-6-carbonitrile as a white/pale yellow solid.
Applications & Reactivity
Organic Electronics (DPP Precursor)
The primary industrial utility of the 6-carbonitrile derivative is in the synthesis of Diketopyrrolopyrrole (DPP) dyes.
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Reaction: Condensation of 2 equivalents of Thieno[2,3-b]pyridine-6-carbonitrile with 1 equivalent of dialkyl succinate in the presence of a strong base (e.g., Sodium t-butoxide).
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Result: This forms a symmetric DPP core flanked by thienopyridine units. These materials exhibit high electron mobility and are used in organic photovoltaics (OPVs).
Medicinal Chemistry
The nitrile group serves as a "chemical handle" for further diversification:
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Hydrolysis: Converts -CN to -COOH (Carboxylic acid) or -CONH
(Primary amide). -
Reduction: Converts -CN to -CH
NH (Aminomethyl), facilitating the construction of larger molecular scaffolds. -
Cyclization: Reaction with azides yields tetrazoles; reaction with hydroxylamine yields amidoximes.
Reactivity Flowchart:
Caption: Divergent synthesis pathways from the 6-carbonitrile intermediate. The DPP pathway (Red) is critical for materials science.
References
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AK Scientific. (n.d.). Thieno[2,3-b]pyridine-6-carbonitrile Product Page. Retrieved from
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Xiao, H., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. Molecules, 31(2). Retrieved from
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Google Patents. (2023). WO2023125681A1 - Heterocyclic compounds. Retrieved from
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Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXX. Elaboration of the substituent in 6-cyanothieno[2,3-b]pyridine. Journal of Heterocyclic Chemistry. Retrieved from
Sources
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- 4. 2-(2H-苯并三唑-2-基)-4,6-二(1-甲基-1-苯基乙基)苯酚 powder | Sigma-Aldrich [sigmaaldrich.com]
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